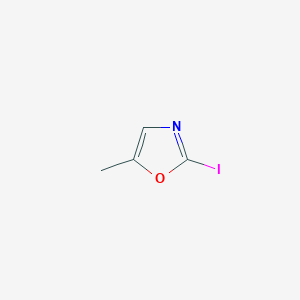

2-Iodo-5-methyl-1,3-oxazole

描述

Structure

3D Structure

属性

CAS 编号 |

1601022-89-2 |

|---|---|

分子式 |

C4H4INO |

分子量 |

208.99 g/mol |

IUPAC 名称 |

2-iodo-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C4H4INO/c1-3-2-6-4(5)7-3/h2H,1H3 |

InChI 键 |

ZGZXJLBRWYRNNE-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(O1)I |

产品来源 |

United States |

Synthetic Methodologies for 2 Iodo 5 Methyl 1,3 Oxazole and Its Analogues

Direct Halogenation Approaches to Oxazoles

Direct halogenation involves the introduction of an iodine atom onto an existing 5-methyl-1,3-oxazole scaffold. This can be achieved through either electrophilic attack or by directing the iodine to a specific position via metalation.

Direct electrophilic substitution on the oxazole (B20620) ring is often challenging. The oxazole nucleus is relatively electron-deficient, making it less reactive towards electrophiles compared to other heterocyclic systems like pyrroles or furans. Electrophilic attack, when it does occur, typically favors the C4 or C5 positions, depending on the substituents present. For 5-methyl-1,3-oxazole, the C4 position is generally the most susceptible to electrophilic attack. Achieving direct iodination at the C2 position via this method is difficult and often requires harsh conditions or specific activation, leading to low yields and potential side reactions.

A more reliable and regioselective method for introducing an iodine atom at the C2 position is through a metalation-deprotonation sequence. This strategy leverages the high acidity of the proton at the C2 position of the oxazole ring.

The proton at the C2 position of 1,3-oxazoles is the most acidic proton on the ring, making it susceptible to deprotonation by strong organolithium bases. nih.govnih.gov Treatment of a 5-substituted oxazole, such as 5-methyl-1,3-oxazole, with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) results in the regioselective formation of a 2-lithio-5-methyl-1,3-oxazole intermediate. nih.govacs.org This highly reactive organolithium species can then be "quenched" by the addition of an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. This process efficiently and selectively installs an iodine atom at the C2 position to yield the desired 2-Iodo-5-methyl-1,3-oxazole.

This two-step, one-pot procedure is a common and effective strategy for the synthesis of 2-iodooxazoles, providing a versatile handle for subsequent cross-coupling reactions or further functionalization.

The regioselectivity of the metalation step is critically influenced by reaction conditions, particularly the choice of base and the temperature.

Temperature: Temperature plays a crucial role in controlling the stability of the organometallic intermediate. Lithiation of oxazoles is almost exclusively performed at very low temperatures, such as -78 °C, to prevent ring-opening or rearrangement of the lithiated intermediate. researchgate.net In some cases, warming a kinetically formed lithiated species can lead to isomerization, a phenomenon known as a "halogen dance," where the lithium and a halogen atom exchange positions. nih.gov For instance, a C4-lithiated bromo-oxazole has been shown to rearrange to a more stable C5-lithiated species upon warming from -78 °C to 0 °C. nih.gov Therefore, maintaining a low temperature is essential to ensure that the initial, desired regioselectivity is preserved until the electrophile is introduced.

Base: The choice of base can also affect the outcome. Strong, non-nucleophilic bases like LDA are often preferred to minimize side reactions. More sterically hindered bases, such as lithium tetramethylpiperidide (LiTMP), or magnesium- and zinc-based TMP reagents (TMPMgCl·LiCl or TMPZnCl·LiCl), have been used to achieve regioselective metalation at different positions on the oxazole ring, depending on the existing substitution pattern. nih.govacs.orgrsc.org The use of these alternative bases can offer different selectivity profiles and may be advantageous for substrates with multiple acidic protons.

| Parameter | Condition | Primary Outcome/Rationale | Reference |

|---|---|---|---|

| Temperature | Low (-78 °C) | Prevents ring-opening and rearrangement of the 2-lithio intermediate, ensuring kinetic control of deprotonation. | researchgate.net |

| Temperature | Warming (e.g., to 0 °C) | Can induce isomerization ("halogen dance") to a more thermodynamically stable lithiated species. | nih.gov |

| Base | n-BuLi / LDA | Standard strong bases for efficient and regioselective deprotonation at the C2 position. | nih.gov |

| Base | TMP-metal bases (Mg, Zn) | Can offer alternative regioselectivity and improved stability of the resulting organometallic species. | nih.govacs.org |

Metalation-Directed Iodination Protocols

Derivatization Strategies from Pre-existing Oxazole Scaffolds

The conversion of other halogenated oxazoles, such as 2-bromo- or 2-chloro-5-methyl-1,3-oxazole, into the corresponding 2-iodo analogue is a viable strategy based on halogen exchange reactions. The classic Finkelstein reaction, which involves the exchange of an alkyl halide using an excess of a metal iodide salt in a suitable solvent, is not typically effective for aromatic or heteroaromatic halides due to the higher strength of the carbon-halogen bond. wikipedia.org

For heteroaromatic systems like oxazoles, a modified approach known as the "aromatic Finkelstein reaction" is required. wikipedia.orglscollege.ac.in This transformation is generally catalyzed by a transition metal, most commonly copper or nickel complexes. The reaction involves the treatment of a heteroaryl bromide or chloride with an iodide source, such as sodium iodide (NaI) or copper(I) iodide (CuI), in the presence of a catalyst and often a stabilizing ligand. lscollege.ac.in This method facilitates the nucleophilic substitution of the existing halogen with iodide, driven by the formation of a more stable product or by the specific catalytic cycle.

| Aryl/Heteroaryl Halide | Iodide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromide | NaI | CuI / Diamine Ligand | NMP | 150-190 | ~70-95 |

| Heteroaryl Bromide | NaI | NiBr₂ / P(n-Bu)₃ | HMPA | 150 | ~60-80 |

| Aryl Chloride | KI | CuI / L-proline | DMSO | 120 | ~75-90 |

One of the most robust and widely employed methods for the regioselective synthesis of 2-iodooxazoles is the indirect iodination of the oxazole ring via a metallated intermediate. researchgate.net The C2 position of the oxazole ring is the most acidic proton due to the inductive electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. pharmaguideline.comwikipedia.org This allows for selective deprotonation at this site using a strong organolithium base.

The process typically involves treating the parent oxazole, in this case, 5-methyl-1,3-oxazole, with a strong base such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive 2-lithiooxazole species. This intermediate is then "quenched" by the addition of an electrophilic iodine source, most commonly molecular iodine (I₂) or 1,2-diiodoethane. researchgate.netacs.org The reaction proceeds rapidly to afford the desired this compound in good yield. This metalation-iodination sequence provides a clean and highly regioselective route to the target compound.

| Oxazole Substrate | Base | Iodine Source | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Indole-Oxazole Fragment | n-BuLi | I₂ | THF | -78 | 2-Iodo-indole-oxazole | N/A |

| Substituted Oxazole | LiHMDS | I₂ | THF | -78 | 4-Iodo-oxazole derivative | 79 |

Reactivity Profiles and Mechanistic Investigations of 2 Iodo 5 Methyl 1,3 Oxazole

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-iodo-5-methyl-1,3-oxazole, these reactions provide a versatile platform for the introduction of a wide range of substituents at the 2-position of the oxazole (B20620) core. The following sections will discuss the application of this substrate in several key cross-coupling methodologies. While specific data for this compound is not extensively documented, its reactivity can be inferred from studies on closely related 2-iodooxazoles and other halo-oxazoles.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This compound is an excellent candidate for this reaction, where the oxazole ring acts as the electrophilic partner.

The general mechanism involves the oxidative addition of the 2-iodooxazole (B2367723) to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concludes with reductive elimination to yield the 2-substituted oxazole and regenerate the Pd(0) catalyst.

While specific examples for this compound are scarce in the literature, studies on similar 2-halooxazoles demonstrate the feasibility of this transformation. For instance, 2-chlorooxazoles have been successfully coupled with various aryl and heteroaryl boronic acids. It is expected that the higher reactivity of the C-I bond compared to the C-Cl bond would allow for milder reaction conditions and broader substrate scope for this compound. A novel method for the synthesis of trisubstituted oxazoles has been developed using a one-pot oxazole synthesis followed by a Ni-catalyzed Suzuki–Miyaura coupling with boronic acids, showcasing the utility of this reaction for creating diverse oxazole structures. ijpsonline.com

Table 1: Representative Suzuki-Miyaura Coupling of a 2-Halooxazole Derivative

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |

Note: The data in this table is representative of Suzuki-Miyaura couplings on 2-halooxazoles and serves as a model for the expected reactivity of this compound.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful method for the synthesis of substituted alkynes. This compound can serve as the halide partner in this reaction, allowing for the introduction of an alkynyl moiety at the 2-position of the oxazole ring.

The catalytic cycle typically involves a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds via oxidative addition of the iodooxazole to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination. Copper-free Sonogashira protocols have also been developed.

Research on related halo-azole compounds, such as 3-ethoxy-4-iodo-5-methylisoxazole, has shown successful Sonogashira couplings with various terminal alkynes, suggesting that this compound would be a highly suitable substrate for this transformation. researchgate.net

Table 2: Representative Sonogashira Coupling of a Halo-azole Derivative

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 89 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ | None | PPh₃/Et₃N | Acetonitrile | 82 |

Note: The data in this table is based on Sonogashira couplings of halo-azoles and illustrates the expected reactivity for this compound.

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. This compound is expected to be a competent electrophile in Negishi couplings.

The mechanism involves oxidative addition of the iodooxazole to a Pd(0) or Ni(0) catalyst, followed by transmetalation from the organozinc reagent, and reductive elimination to afford the coupled product. The use of nickel or palladium catalysts allows for a broad scope of coupling partners. wikipedia.org

Table 3: Representative Negishi Coupling of a Heterocyclic Halide

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 90 |

| 2 | Ethylzinc bromide | Ni(dppe)Cl₂ | DMF | 85 |

| 3 | Vinylzinc chloride | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 88 |

Note: This table presents representative data for Negishi couplings of heterocyclic halides as a proxy for the reactivity of this compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a key method for the synthesis of substituted alkenes. This compound can be employed as the halide component, leading to the formation of 2-alkenyl-5-methyl-1,3-oxazoles.

The catalytic cycle involves the oxidative addition of the iodooxazole to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species, which is then converted back to the active catalyst by the base.

Studies on related systems, such as 3-ethoxy-4-iodo-5-methylisoxazole, have demonstrated successful Heck reactions, indicating that this compound should also be a viable substrate. researchgate.net

Table 4: Representative Heck Reaction of a Halo-azole Derivative

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 80 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 88 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 75 |

Note: The data in this table is illustrative of Heck reactions on halo-azoles and projects the expected reactivity for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl or heteroaryl halides and amines. A related reaction, the Buchwald-Hartwig etherification, allows for the formation of carbon-oxygen bonds with alcohols. These reactions are of great importance in medicinal chemistry. This compound is a suitable substrate for these transformations, enabling the synthesis of 2-amino- and 2-alkoxy-5-methyl-1,3-oxazoles.

The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine or alcohol, deprotonation by a base to form a palladium amido or alkoxo complex, and finally reductive elimination. wikipedia.org The choice of ligand is crucial for the success of these reactions.

While specific examples for this compound are limited, the Buchwald-Hartwig amination has been successfully applied to a wide range of heterocyclic halides. wikipedia.org

Table 5: Representative Buchwald-Hartwig Amination of a Heterocyclic Halide

| Entry | Amine/Alcohol | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 91 |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 87 |

| 3 | Phenol | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 85 |

Note: This table provides representative examples of Buchwald-Hartwig couplings on heterocyclic halides to indicate the expected reactivity of this compound.

Furthermore, direct C-H arylation reactions of oxazoles have been developed, which, although not directly involving a halo-oxazole, highlight the ongoing research into the functionalization of the oxazole core. nih.gov These methods offer alternative, more atom-economical routes to substituted oxazoles. The reactivity of this compound in these less common, yet powerful, coupling reactions remains an area for further exploration.

Halogen Dance Rearrangement of Iodooxazoles

The halogen dance (HD) is a base-catalyzed isomerization reaction wherein a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net This reaction has proven to be a valuable synthetic tool for accessing substituted heterocycles that are otherwise difficult to prepare. clockss.orgresearchgate.net In the context of iodooxazoles, this rearrangement typically involves the deprotonation of a ring carbon, followed by a series of equilibria that result in the translocation of the iodine atom.

While studies have specifically detailed the rearrangement of 5-iodooxazoles to 4-iodooxazoles, the principles are applicable to other isomers. thieme-connect.deresearchgate.net The reaction is driven by the formation of a more stable lithiated intermediate, effectively moving the anion from a more basic to a less basic carbon position on the oxazole ring. thieme-connect.com

The mechanism of the halogen dance rearrangement is critically dependent on the choice of base. Strong, non-nucleophilic bases are required to initiate the process by deprotonation of an oxazole ring proton. Lithium diisopropylamide (LDA) is a commonly employed base for this transformation. thieme-connect.deresearchgate.net

The process begins with the deprotonation of the most acidic proton on the oxazole ring, generating a lithiated oxazole intermediate. nih.gov This intermediate can then undergo a series of halogen-lithium exchange steps with the starting iodooxazole material. This sequence ultimately leads to the formation of a thermodynamically more stable lithiated species, which upon aqueous workup, yields the rearranged iodooxazole. thieme-connect.com

However, the reaction with iodooxazoles is often complicated by a competing side reaction: lithium-halogen exchange. thieme-connect.com Strong bases, particularly organolithiums like n-butyllithium (n-BuLi), can directly abstract the iodine atom, leading to a de-iodinated product rather than the desired rearranged isomer. researchgate.net This competing pathway reduces the efficiency of the halogen dance.

Studies on 5-iodooxazoles have shown that the choice of base significantly impacts the product distribution. researchgate.net While LDA yields a mixture of the rearranged product and a reduced (de-iodinated) oxazole, other bases show different reactivities. researchgate.net For instance, potassium diisopropylamide (KDA) also results in a mixture, whereas n-BuLi leads almost exclusively to the reduced product via lithium-iodide exchange. researchgate.net Other bases such as KHMDS, NaHMDS, and NaNH2 were found to be unreactive under the tested conditions. researchgate.net

Table 1: Effect of Various Bases on the Halogen Dance Rearrangement of 2-(butylsulfanyl)-5-iodooxazole researchgate.net

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (Product Yield %) |

|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | Rearranged (35%), Reduced (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No Reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No Reaction |

| 4 | NaNH₂ | 3.0 | DMF | 0 | No Reaction |

| 5 | KDA | 1.5 | THF | -78 | Starting Material (46%), Reduced (54%) |

| 6 | n-BuLi | 1.0 | THF | -78 | Reduced (98%) |

The nature and position of substituents on the oxazole ring significantly influence the regioselectivity and feasibility of the halogen dance rearrangement. Substituents affect the acidity of the ring protons, thereby dictating the initial site of deprotonation by the base. Electron-withdrawing groups generally increase the acidity of nearby protons, while electron-donating groups decrease it.

For this compound, the methyl group at the C5 position is an electron-donating group. This would slightly decrease the acidity of the proton at the C4 position. The most acidic proton on the 5-methyloxazole (B9148) ring is generally at the C2 position, but since this position is substituted with iodine, deprotonation would occur at C4. The halogen dance would then involve migration of the iodine from C2 to C4, contingent on the relative thermodynamic stabilities of the C2-iodo-C4-lithio and C4-iodo-C2-lithio intermediates.

Nucleophilic Substitution Reactions at the Iodo-Position

The carbon-iodine bond at the C2 position of this compound is a key site for functionalization via nucleophilic substitution reactions. While classical SNAr reactions on electron-rich heterocycles can be challenging, the iodo-substituent makes the C2 position susceptible to various transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed cross-coupling reactions applicable to iodooxazoles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. nih.govresearchgate.netnih.gov This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. tcichemicals.com

Sonogashira Coupling: Coupling with terminal alkynes to synthesize alkynylated oxazoles. wikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netrsc.org

Heck Coupling: Reaction with alkenes to form substituted alkenes. sigmaaldrich.com

Stille Coupling: Coupling with organostannanes. researchgate.net

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. sigmaaldrich.com

The reactivity order for halides in these palladium-catalyzed cycles is typically I > Br > Cl > F, making this compound a highly reactive substrate for such transformations. youtube.com The catalytic cycle for these reactions generally involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

C-H Functionalization Strategies Involving Iodooxazoles

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. nih.gov For the oxazole ring, C-H bonds at the C2, C4, and C5 positions can be activated and functionalized. In the case of this compound, the C2 and C5 positions are already substituted, leaving the C4-H bond as a primary target for direct functionalization.

Methodologies for oxazole C-H functionalization often involve deprotonative metalation using strong bases (like TMP-bases of Mg and Zn) followed by trapping with an electrophile, or transition-metal-catalyzed direct arylation. nih.govacs.org The presence of the iodine atom at C2 can influence the regioselectivity of C-H activation reactions. It can serve as a blocking group or be used in subsequent coupling reactions after C-H functionalization at another site, allowing for a stepwise, regioselective introduction of different substituents onto the oxazole core.

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. This reactivity can be influenced by substituents on the ring. For instance, studies on related isoxazoles have shown that treatment with electrophilic reagents can induce ring-opening to yield functionalized acyclic compounds. researchgate.netorganic-chemistry.org The reaction of C4-substituted isoxazoles with an electrophilic fluorinating agent, for example, leads to ring-opening and the formation of α-fluorocyanoketones. organic-chemistry.org

While specific studies on the ring-opening of this compound are not prevalent, the presence of the iodo and methyl groups would undoubtedly influence the stability of the ring and any intermediates formed during a potential ring-opening or rearrangement process. The position of substituents can have a dramatic effect on the kinetics of such reactions. rsc.org For example, iminoiodane-triggered oxidative ring-opening has been observed in 2H-indazoles, proceeding via C-N bond cleavage. researchgate.net Similar reactivity patterns, potentially influenced by the iodine atom, could be envisioned for iodooxazoles under specific oxidative or electrophilic conditions.

Detailed Mechanistic Elucidation Studies

The most detailed mechanistic studies involving iodooxazoles have focused on the halogen dance rearrangement. thieme-connect.dethieme-connect.com These investigations have highlighted key differences between the behavior of iodooxazoles and their bromo-analogues.

For 5-iodooxazoles, two competing mechanistic pathways are proposed upon treatment with LDA:

Halogen Dance Pathway: This pathway is initiated by the deprotonation at the C4 position. The resulting anion then participates in a halogen-lithium exchange cascade, leading to the thermodynamically more stable 5-lithio-4-iodooxazole intermediate, which is quenched to give the rearranged product. thieme-connect.com

Lithium-Halogen Exchange Pathway: This competing pathway involves the direct exchange of the iodine atom at the C5 position with lithium from the base. This leads directly to a 5-lithiooxazole, which upon quenching, results in a de-iodinated, or "reduced," product. This side reaction is particularly prominent with iodo-substituted heterocycles compared to their bromo counterparts due to the greater lability of the C-I bond. researchgate.netthieme-connect.com

These mechanistic insights were derived from experiments involving different bases, reaction conditions, and isotopic labeling studies, which helped to trace the movement of atoms and intermediates throughout the reaction course. researchgate.net The use of catalytic amounts of bromooxazole was also found to influence the reaction, further illuminating the complex equilibria involved in the halogen dance manifold. thieme-connect.deresearchgate.net

Kinetic Investigations

Kinetic studies are crucial for understanding the reaction mechanism, including the determination of the rate-determining step and the influence of various reaction parameters. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), kinetic investigations would typically involve monitoring the concentration of reactants and products over time under various conditions.

Detailed research findings from analogous systems suggest that the rate of palladium-catalyzed cross-coupling reactions involving halo-oxazoles can be influenced by several factors, including the nature of the catalyst, the solvent, the base (in the case of Suzuki coupling), and the concentration of the reactants. The reaction rate is often determined by one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

For a hypothetical Suzuki coupling reaction between this compound and an arylboronic acid, a kinetic study might yield data similar to that presented in the interactive table below. Such a study would typically vary the concentration of one reactant while keeping others constant to determine the reaction order with respect to each component.

Interactive Data Table: Hypothetical Kinetic Data for a Suzuki Coupling Reaction

| Experiment | [this compound] (M) | [Arylboronic Acid] (M) | [Palladium Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10-5 |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10-5 |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10-5 |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10-5 |

The data in this hypothetical table would suggest that the reaction is first-order with respect to this compound and the palladium catalyst, and zero-order with respect to the arylboronic acid. This would imply that the oxidative addition of the iodo-oxazole to the palladium catalyst is the rate-determining step in the catalytic cycle.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is heavily reliant on the identification and characterization of transient intermediates. In the context of palladium-catalyzed reactions of this compound, several key intermediates are expected based on established catalytic cycles for similar halo-heterocyclic compounds.

Oxidative Addition Intermediate: The first step in a typical cross-coupling reaction is the oxidative addition of the iodo-oxazole to a low-valent palladium species (e.g., Pd(0)). This would form a square planar Pd(II) intermediate. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography are invaluable for characterizing such intermediates.

Transmetalation Intermediate: Following oxidative addition, a transmetalation step occurs where the organic group from the coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the iodide. This results in a new Pd(II) intermediate with both organic groups attached.

Reductive Elimination Precursor: This intermediate then undergoes reductive elimination, where the two organic groups are coupled together, forming the final product and regenerating the active Pd(0) catalyst.

While the direct isolation of these intermediates can be challenging due to their transient nature, their presence can often be inferred through spectroscopic studies under specific conditions or by using specially designed ligand systems that stabilize the intermediates.

Illustrative Spectroscopic Data for a Hypothetical Oxidative Addition Intermediate

| Spectroscopic Technique | Expected Observations |

| 1H NMR | Shift in the resonance of the C4-proton of the oxazole ring upon coordination to palladium. Appearance of signals corresponding to the phosphine (B1218219) ligands on the palladium center. |

| 31P NMR | A downfield shift of the phosphorus signal upon coordination to the palladium center, consistent with the formation of a Pd(II) complex. |

| Mass Spectrometry | Detection of a molecular ion corresponding to the mass of the palladium complex. |

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. For reactions involving this compound, several isotopic labeling experiments could be designed to probe the mechanism of its reactions.

For instance, in a cross-coupling reaction, one could use a deuterated methyl group on the oxazole ring (2-iodo-5-(methyl-d3)-1,3-oxazole). The position of the deuterium (B1214612) label in the final product, as determined by mass spectrometry or NMR, would confirm whether the methyl group remains intact throughout the reaction.

Another common experiment involves the use of a coupling partner labeled with a heavy isotope, such as carbon-13. For example, in a Suzuki coupling with a 13C-labeled arylboronic acid, the location of the 13C label in the final coupled product would confirm the direct transfer of the aryl group.

Kinetic isotope effect (KIE) studies can also provide valuable information about the rate-determining step. By comparing the reaction rates of the unlabeled compound with a deuterated analogue, one can determine if the bond to the labeled atom is broken in the rate-determining step. For example, a KIE study on the oxidative addition step might involve comparing the reaction rates of this compound and a deuterated version of the coupling partner.

Applications of 2 Iodo 5 Methyl 1,3 Oxazole in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocycles

The 1,3-oxazole ring is a fundamental structural motif found in numerous biologically active natural products and synthetic compounds. lifechemicals.comnih.gov The presence of the iodine atom in 2-iodo-5-methyl-1,3-oxazole provides a handle for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This reactivity is crucial for the elaboration of the oxazole (B20620) core into more complex heterocyclic systems.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org For instance, the iodine substituent can be readily displaced by a wide array of nucleophiles, including boronic acids (Suzuki-Miyaura coupling), organotin reagents (Stille coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). rsc.orgresearchgate.netacs.orgresearchgate.net These reactions enable the introduction of various substituents, such as aryl, heteroaryl, alkyl, and amino groups, at the 2-position of the oxazole ring, leading to the synthesis of a diverse library of polysubstituted oxazoles. researchgate.netnih.gov

The strategic placement of the methyl group at the 5-position can also influence the reactivity and properties of the resulting complex heterocycles. The synthesis of such substituted oxazoles is of significant interest due to their prevalence in pharmacologically active molecules. researchgate.net

Role in Natural Product Total Synthesis

The oxazole moiety is a recurring structural element in a wide variety of natural products, many of which are isolated from marine organisms and exhibit significant biological activities. lifechemicals.comnih.gov The synthesis of these complex natural products often relies on the use of functionalized oxazole building blocks.

While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in the provided search results, the utility of similar iodo-oxazole derivatives is well-established. For instance, a zinc reagent derived from methyl 2-iodomethyl-5-methyloxazole-4-carboxylate was utilized in the total synthesis of siphonazole, a structurally unusual bis-oxazole natural product. nih.gov This highlights the importance of iodo-functionalized oxazoles as key intermediates in the construction of complex natural product frameworks. The reactivity of the iodo group allows for crucial bond formations to assemble the target molecule.

The general strategy involves the synthesis of the iodo-oxazole core, followed by its elaboration through cross-coupling reactions to introduce the necessary side chains and build up the complexity of the natural product. nih.gov

Precursor in Medicinal Chemistry Synthesis Programs (excluding clinical data)

The 1,3-oxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. lifechemicals.comnih.govmdpi.com Consequently, the development of synthetic routes to novel oxazole derivatives is a major focus in drug discovery programs. chemscene.comnih.gov

This compound serves as a valuable precursor for the synthesis of new chemical entities with potential therapeutic applications. The ability to easily modify the 2-position through cross-coupling reactions allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a given compound series. nih.gov By introducing a variety of substituents, they can fine-tune the pharmacological properties of the molecules, such as their potency, selectivity, and pharmacokinetic profile.

The oxazole ring itself can interact with biological targets through various non-covalent interactions, and the substituents introduced via the iodo-precursor can further enhance these interactions. nih.gov The synthesis of novel 2,4,5-trisubstituted oxazoles, for which this compound is a potential starting material, has been shown to yield compounds with antiproliferative activity. nih.gov

Contributions to Material Science and Supramolecular Chemistry

The applications of oxazole-containing compounds extend beyond the realm of biology and medicine into material science and supramolecular chemistry. The rigid, planar structure of the oxazole ring, combined with its electronic properties, makes it an attractive component for the design of novel organic materials.

While specific research detailing the use of this compound in material science is not prominent in the search results, the general principles of using functionalized heterocycles apply. The iodo-substituent allows for the incorporation of the oxazole unit into larger conjugated systems through polymerization or oligomerization reactions. These materials could potentially exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In supramolecular chemistry, the oxazole ring can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly of complex, well-defined architectures. nih.gov The ability to functionalize the 2-position of the oxazole ring via the iodo-precursor provides a means to control the directionality and strength of these interactions, enabling the construction of sophisticated supramolecular structures with tailored properties.

Theoretical and Computational Studies of 2 Iodo 5 Methyl 1,3 Oxazole

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-iodo-5-methyl-1,3-oxazole. These methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are used to determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and physical properties. bohrium.commdpi.com

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. These maps reveal the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is typically located around the nitrogen atom of the oxazole (B20620) ring, indicating it is the primary site for electrophilic attack and a strong hydrogen or halogen bond acceptor. rsc.orgnih.gov The region around the iodine atom often exhibits a positive electrostatic potential, known as a σ-hole, making it a halogen bond donor.

Global Reactivity Descriptors: Based on FMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are derived to compare the reactivity of different molecules under a unified theoretical framework. nih.govresearchgate.net

Detailed Research Findings: Calculations performed on similar heterocyclic systems reveal distinct electronic features. The oxazole ring itself is electron-rich. The introduction of an iodine atom at the C2 position acts as a significant electronic modifier. Due to its size and polarizability, the iodine atom can engage in halogen bonding, a highly directional non-covalent interaction. rsc.org The methyl group at the C5 position is a weak electron-donating group, subtly influencing the electron density of the oxazole ring.

Theoretical studies on halogenated oxindoles and other heterocycles show that DFT functionals like ωB97X-D and M06-2X are effective for these types of calculations, often paired with basis sets like def2-tzvp or aug-cc-pVDZ to accurately model both covalent bonds and weak intermolecular forces. bohrium.comrsc.org

| Calculated Electronic Property | Significance for this compound | Typical Computational Method |

| HOMO Energy | Indicates electron-donating capability; likely localized on the oxazole ring. | DFT (e.g., B3LYP, M06-2X) |

| LUMO Energy | Indicates electron-accepting capability; relevant for reactions with nucleophiles. | DFT (e.g., B3LYP, M06-2X) |

| HOMO-LUMO Gap | Correlates with chemical stability and low reactivity. A larger gap implies higher stability. | DFT, TD-DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution; identifies nucleophilic (N atom) and electrophilic sites. | DFT, Hartree-Fock |

| Dipole Moment | Quantifies overall polarity of the molecule, affecting solubility and intermolecular forces. | DFT, MP2 |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and hyperconjugative interactions within the molecule. | NBO analysis on a DFT-optimized geometry. |

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds.

Applications in Mechanistic Studies:

Transition State Searching: DFT calculations can locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy of this state relative to the reactants determines the activation energy, which is crucial for predicting reaction rates.

Reaction Mechanism Elucidation: For reactions with multiple possible pathways, such as substitutions or cycloadditions, DFT can be used to compare the activation barriers of each path. This helps determine which mechanism is more favorable. For instance, in cross-coupling reactions where the iodine atom is substituted, DFT can model the oxidative addition and reductive elimination steps.

Understanding Regioselectivity: In reactions like lithiation or further halogenation, DFT can predict which position on the oxazole ring is most likely to react by comparing the energies of the potential intermediates or transition states for each possible outcome.

Detailed Research Findings: While specific DFT studies on the reaction pathways of this compound are not widely published, research on related oxazole syntheses and functionalizations demonstrates the utility of this approach. For example, theoretical studies on the Diels-Alder reaction of oxazoles have used DFT to explain their reactivity as electron-deficient dienes. acs.org Similarly, studies on the formation of oxazole rings via tandem oxidative cyclization have employed DFT to support the proposed radical-based mechanisms. nih.gov For this compound, DFT would be instrumental in studying its participation in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, by modeling the catalytic cycle and explaining the influence of ligands on reaction efficiency.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound dictate its macroscopic properties, including its crystal packing and behavior in biological systems.

Conformational Analysis: The 1,3-oxazole ring is an aromatic, five-membered heterocycle and is therefore largely planar. The primary conformational flexibility in this compound would arise from the rotation of the methyl group. However, the energy barrier for this rotation is typically very low, meaning it rotates freely at room temperature.

Intermolecular Interactions: The combination of the iodo-substituent and the oxazole ring creates a rich landscape of potential non-covalent interactions.

Halogen Bonding (I···N): This is expected to be a dominant interaction in the solid state. The iodine atom, bearing a region of positive electrostatic potential (σ-hole), acts as a halogen bond donor, interacting strongly with the electron-rich nitrogen atom of a neighboring oxazole molecule (a halogen bond acceptor). rsc.org Studies on cocrystals of oxazole derivatives with iodinated compounds confirm that the I···Noxazole halogen bond is a highly reliable and robust interaction, with interaction distances significantly shorter than the sum of the van der Waals radii. rsc.org

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds can also contribute to the crystal packing, involving the hydrogen atoms of the methyl group or the oxazole ring and the oxygen or nitrogen atoms of an adjacent molecule.

π-π Stacking: The aromatic oxazole rings can stack on top of each other, leading to stabilizing π-π interactions.

Computational methods like MP2 and DFT-D (DFT with dispersion corrections) are essential for accurately calculating the energies of these weak interactions. bohrium.comeuropa.eu Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) can be used to visualize and characterize these non-covalent interactions based on the calculated electron density. bohrium.comnih.gov

| Interaction Type | Description | Expected Importance | Relevant atoms in this compound |

| Halogen Bonding | A directional interaction between the electropositive σ-hole on the iodine and a Lewis base. | High | Iodine (donor) and Oxazole Nitrogen (acceptor). |

| Hydrogen Bonding | Weak electrostatic interactions between a C-H bond and an electronegative atom. | Moderate | Methyl/Ring C-H (donors) and Oxazole Oxygen/Nitrogen (acceptors). |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic oxazole rings. | Moderate | The entire oxazole ring. |

| van der Waals Forces | General, non-directional attractive forces between molecules. | Moderate | All atoms contribute. |

Spectroscopic Property Prediction in Mechanistic Contexts

Computational chemistry is widely used to predict various spectroscopic properties. These predictions are invaluable for interpreting experimental data, confirming structural assignments, and understanding the electronic transitions that give rise to spectra.

Methods and Applications:

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. Comparing this with the experimental spectrum helps in the unambiguous assignment of peaks, which can be particularly useful for distinguishing between isomers. elsevierpure.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. This analysis helps in assigning specific vibrational modes to observed experimental bands.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. elsevierpure.com It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum, providing insight into the nature of the electronic transitions (e.g., π→π* or n→π*).

Detailed Research Findings: Studies on similar heterocyclic molecules consistently show a strong correlation between predicted and experimental spectra. For instance, in a study of a fluorinated benzothiazole, DFT and TD-DFT calculations were used to assign NMR signals, vibrational modes, and electronic transitions, confirming the molecule's tautomeric form in the solid state and solution. elsevierpure.com For this compound, such calculations would be crucial for confirming its structure and understanding how the iodo and methyl substituents influence its spectroscopic signatures.

Advanced Analytical Techniques in the Research of 2 Iodo 5 Methyl 1,3 Oxazole

In-situ Spectroscopic Monitoring of Reactions

In-situ (in the reaction mixture) spectroscopic monitoring is a powerful tool for understanding the intricate details of chemical reactions in real-time. Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to track the concentration of reactants, products, and intermediates without altering the reaction conditions.

In the context of oxazole (B20620) synthesis, in-situ monitoring provides a continuous stream of data on reaction kinetics and the appearance and disappearance of transient species. For instance, in syntheses analogous to that of 2-Iodo-5-methyl-1,3-oxazole, such as the formation of benzoxazoles, combined in operando flow NMR and FTIR spectroscopy has been effectively used to elucidate controversial reaction mechanisms. fao.orgresearchgate.netkorea.ac.kr This dual approach overcomes the limitations of each individual technique; FTIR is highly sensitive to changes in functional groups, while NMR provides quantitative data on all species present. fao.orgkorea.ac.kr

By monitoring characteristic vibrational frequencies or chemical shifts, researchers can identify key reaction intermediates. For example, in the van Leusen oxazole synthesis, which produces 5-substituted oxazoles, in-situ monitoring could potentially track the formation of the initial oxazoline (B21484) intermediate before its elimination to the final oxazole product. ijpsonline.com This level of detail is critical for determining the rate-determining step and optimizing reaction conditions such as temperature, pressure, and catalyst loading to improve yield and purity. korea.ac.kr

Table 1: Application of In-situ Spectroscopy in Monitoring Heterocyclic Syntheses

| Technique | Information Gained | Relevance to this compound Research |

|---|---|---|

| In-situ FTIR | Real-time tracking of functional group changes (e.g., C=O, C=N, C-I). Identification of key reaction intermediates. | Could monitor the cyclization and iodination steps, providing kinetic data and insight into intermediate formation during synthesis. |

| In-situ NMR | Quantitative analysis of reactants, intermediates, and products. Elucidation of reaction pathways and kinetics. | Would allow for precise measurement of conversion rates and the concentration of transient species, helping to establish the reaction mechanism. nih.gov |

| Combined Flow NMR/FTIR | Comprehensive mechanistic picture by correlating quantitative data with functional group analysis. korea.ac.kr | Offers a powerful method to conclusively determine the synthetic pathway of this compound by observing all reactive species. fao.org |

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), are indispensable for elucidating reaction mechanisms by detecting and identifying reaction intermediates and products with high sensitivity and accuracy.

For the synthesis of substituted oxazoles, a plausible mechanism often involves multiple steps with transient intermediates. For example, one proposed pathway for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids involves the in-situ formation of an acylpyridinium salt, which then reacts with an isocyanoacetate to form an intermediate that cyclizes to the oxazole ring. nih.gov Advanced MS could be employed to capture these short-lived, charged intermediates directly from the reaction mixture. By coupling a mass spectrometer to the reaction vessel (online monitoring), one could detect the mass-to-charge ratio (m/z) of the proposed acylpyridinium and subsequent cyclization intermediates, providing strong evidence for the proposed pathway.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment these captured ions. The resulting fragmentation pattern provides structural information that can help to confirm the identity of the intermediates. Isotope labeling studies, where atoms in the starting materials are replaced with heavier isotopes (e.g., ¹³C or ¹⁵N), can also be coupled with MS analysis to trace the path of atoms from reactants to products, definitively mapping the bond-forming and bond-breaking steps of the reaction. While no specific mechanistic studies on this compound using these techniques are documented, their application in similar heterocyclic syntheses demonstrates their potential. mdpi.com

Table 2: Potential Application of Advanced Mass Spectrometry in Studying Oxazole Synthesis

| Technique | Mechanistic Question | Expected Outcome for this compound Synthesis |

|---|---|---|

| ESI-MS | Are charged intermediates involved? | Detection of protonated starting materials, intermediates (e.g., acylonium or oxazoline species), and the final product. |

| HRMS | What is the exact elemental composition of intermediates? | Unambiguous determination of the chemical formula for transient species, distinguishing them from isobaric side products. |

| Tandem MS (MS/MS) | What is the structure of the detected intermediates? | Fragmentation patterns would provide structural confirmation of the proposed intermediates in the synthetic pathway. |

| Isotope Labeling with MS | Which atoms from the reactants form the final ring? | Tracing the isotopic labels would confirm the atom rearrangement and bond formation sequence during the cyclization process. |

X-ray Crystallography in Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining the crystal structure of a simple, stable compound like this compound provides basic molecular data, the technique is particularly powerful when applied to the analysis of reaction intermediates or, more commonly, complex reaction products and derivatives.

In the context of research involving this compound, this technique would be invaluable for confirming the structure of novel compounds synthesized from it. For example, if this compound were used as a building block in a coupling reaction to create a more complex molecule, X-ray crystallography could verify the regioselectivity and stereoselectivity of the reaction.

A recent study on the cocrystallization of various oxazole derivatives with perfluorinated iodobenzenes highlights the utility of this technique in understanding intermolecular interactions. rsc.org Single-crystal X-ray diffraction revealed that the most prominent interaction in the resulting cocrystals is the halogen bond between the donor iodine atom and the oxazole nitrogen atom. rsc.org This finding is highly relevant, as it demonstrates how the iodine atom in a molecule like this compound could direct the supramolecular assembly of its derivatives. By analyzing the bond distances and angles in the crystal lattice, researchers can gain deep insights into the nature of non-covalent interactions like halogen and hydrogen bonds, which are crucial in materials science and medicinal chemistry. rsc.orgmdpi.com

Table 3: Hypothetical X-ray Crystallography Data for a Derivative Product of this compound

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing of molecules in the solid state. |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement and orientation of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Determines the size and shape of the repeating crystal lattice unit. |

| Bond Lengths/Angles | Precise intramolecular distances and angles. | Confirms the covalent structure of the new molecule, verifying that the desired reaction has occurred. |

| Intermolecular Contacts | Distances and geometry of non-covalent interactions (e.g., Halogen bonds, Hydrogen bonds). | Elucidates the forces governing crystal packing and can reveal important supramolecular synthons. rsc.org |

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes in modern organic chemistry. Future efforts in the synthesis of 2-iodo-5-methyl-1,3-oxazole and its derivatives will likely prioritize the development of more sustainable and environmentally benign methodologies. Key areas of focus are expected to include:

Metal-Free Catalysis: A shift away from transition-metal-catalyzed reactions, which can involve toxic and expensive metals, is a significant trend. Research into iodine-catalyzed methods for the formation of the oxazole (B20620) ring presents a promising green alternative. researchgate.netacs.orgnih.gov For instance, the use of molecular iodine as a catalyst in water-mediated, aerobic oxidative conditions for the synthesis of polysubstituted oxazoles showcases a mild and regioselective domino procedure that avoids toxic peroxides and organic solvents. researchgate.netresearchmap.jp

Use of Greener Solvents: The replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents is a cornerstone of green chemistry. Future synthetic strategies could explore the use of water, ionic liquids, or deep-eutectic solvents for the synthesis of iodinated oxazoles. ijpsonline.com Water-mediated reactions, in particular, are highly desirable due to the low cost, non-flammability, and minimal environmental impact of water. researchgate.netresearchmap.jp

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are considered more sustainable. Future research will likely focus on developing one-pot or tandem reactions that minimize waste generation. Iodine-catalyzed tandem oxidative cyclization is an example of a practical and simple approach to 2,5-disubstituted oxazoles with excellent functional group compatibility.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Catalysis | Iodine-catalyzed or metal-free synthesis | Reduced reliance on toxic heavy metals, milder reaction conditions |

| Benign Solvents | Water-mediated or solvent-free reactions | Reduced environmental pollution, improved safety |

| Atom Economy | One-pot, multi-component, or tandem reactions | Minimized waste, increased efficiency |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted synthesis | Faster reaction times, lower energy consumption |

Exploration of Novel Reactivity Modes and Catalytic Systems

The carbon-iodine bond in this compound is a key functional handle for a variety of chemical transformations, most notably cross-coupling reactions. Future research will likely focus on expanding the repertoire of reactions involving this bond and developing novel catalytic systems to achieve unprecedented transformations.

Direct C-H Functionalization: While the C-I bond provides a predefined site for reaction, direct C-H functionalization of the oxazole ring offers a more atom-economical approach to derivatization. beilstein-journals.orgnih.gov The development of catalytic systems that can selectively activate the C-H bonds of the oxazole ring in the presence of the C-I bond would open up new avenues for molecular diversification.

Novel Catalytic Systems: The exploration of new palladium, copper, nickel, and rhodium catalyst systems with tailored ligands could lead to more efficient and selective cross-coupling reactions. beilstein-journals.orgnih.gov For example, the use of task-specific phosphine (B1218219) ligands in palladium-catalyzed arylations of oxazoles has been shown to control regioselectivity between the C2 and C5 positions.

Halogen Dance Rearrangement: The "halogen dance" isomerization, a base-catalyzed halogen exchange, is a facile process with considerable synthetic utility for the preparation of trisubstituted oxazoles. nih.gov Further investigation into this phenomenon could lead to the development of novel synthetic strategies for accessing complex substitution patterns on the oxazole ring.

| Reaction Type | Catalytic System | Potential Outcome |

| Cross-Coupling | Palladium, Copper, Nickel, Rhodium | Efficient formation of C-C and C-heteroatom bonds |

| Direct C-H Arylation | Palladium, Copper | Atom-economical functionalization of the oxazole ring |

| Dehydrogenative Coupling | Palladium, Copper | Formation of bi-heterocyclic structures |

| Decarboxylative Coupling | Palladium | Introduction of functional groups from carboxylic acids |

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis technologies. Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility.

The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising area for future research. durham.ac.uknih.gov Automated flow reactors can be configured for the rapid on-demand synthesis of key building blocks and small exploratory libraries. durham.ac.uknih.gov This technology allows for efficient screening of reaction parameters and can be coupled with in-line purification and analysis techniques. The development of a fully automated continuous flow synthesis of substituted oxazoles has already been demonstrated, providing a platform for the rapid preparation of diverse compound libraries. durham.ac.uknih.gov

Unexplored Applications in Interdisciplinary Fields

The unique structural and electronic properties of the this compound scaffold suggest that its applications could extend beyond traditional organic synthesis.

Medicinal Chemistry: The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. nih.govnih.govsemanticscholar.org The presence of an iodine atom in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents, including potential anticancer and antiproliferative compounds. nih.gov

Materials Science: Polyarylated oxazoles have been shown to exhibit excellent fluorescence properties, suggesting their potential use as fluorescent probes in medicinal applications and materials science. researchgate.net The ability to tune the electronic properties of the oxazole core through substitution at the 2- and 5-positions could lead to the development of novel organic light-emitting diodes (OLEDs) or other electronic materials.

Agrochemicals: Heterocyclic compounds play a crucial role in the agrochemical industry, with a significant percentage of commercial pesticides containing at least one heterocyclic ring. ijfans.orgnih.gov The biological activity of oxazole derivatives suggests that this compound could serve as a valuable intermediate in the synthesis of new insecticides, fungicides, or herbicides. ijfans.orgnih.gov

常见问题

Q. What are the common synthetic routes for 2-Iodo-5-methyl-1,3-oxazole, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The synthesis typically involves cyclization reactions, such as the Robinson-Gabriel method (via dehydrative cyclization of N-acyl-α-amino ketones) . Key steps include:

-

Precursor preparation : Reacting N-acyl-α-amino acids with chlorinating agents (e.g., SOCl₂) to form acyl chlorides.

-

Cyclization : Using catalysts like polyphosphoric acid (PPA) under controlled temperatures (80–100°C) to form the oxazole ring .

-

Iodination : Introducing iodine via electrophilic substitution or halogen exchange.

Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (6–12 hours) improves yields (70–85%) .- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | PPA, 90°C, 8 hrs | 78 | |

| Iodination | I₂, CH₃CO₂H, 24 hrs | 82 |

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The methyl group (C5-CH₃) appears as a singlet at δ 2.3–2.5 ppm, while the iodine at C2 deshields adjacent protons, causing splitting patterns (e.g., doublets for C4-H) .

- ¹³C NMR : The iodine-bearing carbon (C2) resonates at δ 95–100 ppm due to its electronegativity .

- FT-IR : Stretching vibrations for C-I (~500 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm functional groups .

- LC-ESI-MS : Molecular ion peaks at m/z 223 (M⁺) with fragmentation patterns (e.g., loss of I⁻ at m/z 96) .

Q. What methods ensure purity assessment of this compound in synthetic workflows?

- Methodological Answer :

- Reverse-Phase HPLC (RP-HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min; retention time ~8.2 minutes .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C₅H₆INO: C 26.93%, H 2.71%, N 6.28%) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C2-iodine acts as a leaving group in Sonogashira or Suzuki-Miyaura couplings , enabling C-C bond formation. Key considerations:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI co-catalyst in THF .

-

Substrate Scope : Aryl boronic acids or terminal alkynes yield 2-aryl/alkynyl derivatives.

-

Kinetics : Reaction completion in 12–24 hours at 60°C, monitored via TLC .

- Data Table :

| Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 2-Phenyl-5-methyloxazole | 88 | |

| Ethynylbenzene | 2-Ethynyl-5-methyloxazole | 75 |

Q. What methodologies are appropriate for evaluating the cytotoxicity of this compound in aquatic models?

- Methodological Answer :

- Daphnia magna Bioassay : Expose neonates (24–48 hrs old) to compound concentrations (1–100 µM) in OECD medium. Measure mortality/immobility after 48 hours. EC₅₀ values are calculated using probit analysis .

- Mechanistic Insight : Compare toxicity with non-iodinated analogs to isolate iodine’s electronic effects on bioactivity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Use crystal structures of target enzymes (e.g., cytochrome P450) to simulate ligand binding. The iodine atom participates in halogen bonding with backbone carbonyls (e.g., Leu244 in CYP3A4) .

- QSAR Models : Correlate logP (calculated: 2.1) and polar surface area (45 Ų) with membrane permeability .

Q. How do structural modifications at C5 (methyl vs. ethyl) alter the physicochemical properties of 2-iodooxazoles?

- Methodological Answer :

-

Lipophilicity : Replacing C5-CH₃ with C5-C₂H₅ increases logP by ~0.5 (measured via shake-flask method), enhancing membrane permeability .

-

Thermal Stability : DSC analysis shows methyl derivatives have higher decomposition temperatures (ΔT = +15°C) due to reduced steric strain .

- Data Table :

| Substituent | logP | Decomposition Temp. (°C) | Reference |

|---|---|---|---|

| C5-CH₃ | 2.1 | 195 | |

| C5-C₂H₅ | 2.6 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。